molecular formula C23H22BrNO2S2 B11623560 (5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11623560
M. Wt: 488.5 g/mol
InChI Key: QIGZCNIJGNOEBS-KGENOOAVSA-N
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Description

(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromobenzylidene group, and a benzyloxy substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting cyclohexylamine with carbon disulfide and chloroacetic acid under basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and 2-(benzyloxy)-5-bromobenzaldehyde in the presence of a base such as sodium hydroxide.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2S,5E)-2-{[(benzyloxy)carbonyl]amino}-8-ethoxy-7,8-dioxooct-5-enoic acid: A compound with a similar benzyloxy group but different overall structure and properties.

    (2S,3R,4R,5E)-2-(Benzyloxy)-4-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-5-hepten-3-ol: Another compound with a benzyloxy group, differing in its functional groups and applications.

Uniqueness

(5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its thiazolidinone ring and bromobenzylidene group make it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22BrNO2S2

Molecular Weight

488.5 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22BrNO2S2/c24-18-11-12-20(27-15-16-7-3-1-4-8-16)17(13-18)14-21-22(26)25(23(28)29-21)19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2/b21-14+

InChI Key

QIGZCNIJGNOEBS-KGENOOAVSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)SC2=S

Origin of Product

United States

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